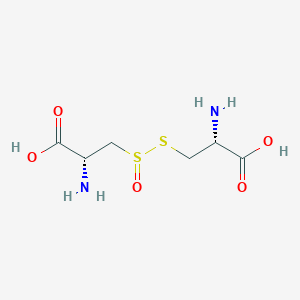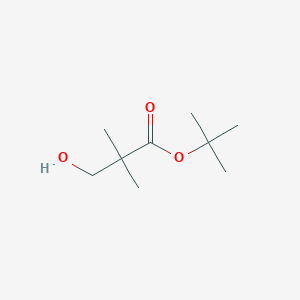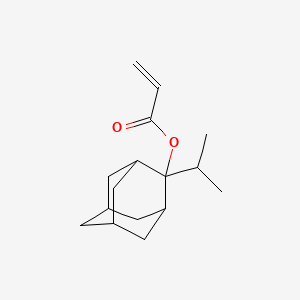
2-Isopropyl-2-acryloyloxyadamantane
Vue d'ensemble
Description
2-Isopropyl-2-acryloyloxyadamantane, commonly referred to as IAA, is a chemical compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . It is a white to almost white powder or crystal .
Physical And Chemical Properties Analysis
2-Isopropyl-2-acryloyloxyadamantane is a solid at 20 degrees Celsius . It has a melting point ranging from 38.0 to 42.0 degrees Celsius . The flash point of the compound is 136 degrees Celsius .Applications De Recherche Scientifique
RAFT Polymerization and Drug Delivery
Poly(N-isopropyl acrylamide) (PNIPAM) is extensively studied for its thermoresponsive properties, particularly in drug delivery applications. Controlled polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to synthesize PNIPAM under room temperature conditions. This method facilitates the production of polymers with desirable characteristics for drug delivery systems by choosing appropriate chain transfer agents and initiating species (Convertine et al., 2004).
Bioengineering Applications
PNIPAM substrates have found significant applications in bioengineering, especially for the nondestructive release of biological cells and proteins. This includes applications in studying the extracellular matrix, cell sheet engineering for tissue transplantation, and the formation of tumor-like spheroids. The unique properties of PNIPAM allow for the gentle detachment of cells from substrates, showcasing its potential in biofabrication and regenerative medicine (Cooperstein & Canavan, 2010).
High-Temperature Thermally Expandable Microcapsules
Research has been conducted on synthesizing high-temperature thermally expandable microcapsules using acrylonitrile and hydroxypropyl acrylate. These microcapsules have applications in improving the foaming quality and surface quality of foamed materials, such as acrylonitrile-butadiene-styrene (ABS) products. The study demonstrates the potential of these microcapsules in enhancing the physical properties of foamed plastics, indicating their relevance in materials science and engineering (Gong et al., 2020).
Copolymers with Fluorinated Acrylates
The synthesis of copolymers of isopropenyl alkyl ethers with fluorinated acrylates and fluoroacrylates has been explored to study the influence of fluorine on their thermal, photochemical, and hydrolytic stability. Such copolymers exhibit enhanced stability properties, making them suitable for various applications requiring materials with high resistance to degradation (Signori et al., 2006).
Antioxidant Properties
The antioxidant properties of isoespintanol, a compound structurally related to 2-Isopropyl-2-acryloyloxyadamantane, have been compared with those of its biosynthetic analogue thymol. This research provides insights into the potential of such compounds in pharmaceutical and nutraceutical applications due to their antioxidant capabilities (Rojano et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
(2-propan-2-yl-2-adamantyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-4-15(17)18-16(10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h4,10-14H,1,5-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULULCJGEQPEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyladamantan-2-yl acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



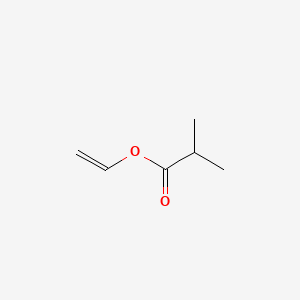
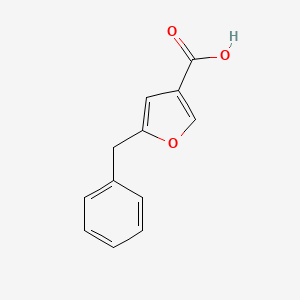
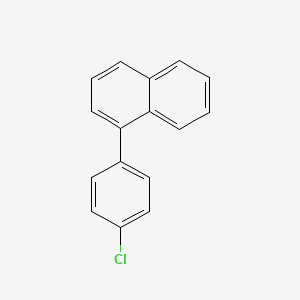
![4,5-Dihydro-2h-benzo[g]indazole](/img/structure/B3188822.png)
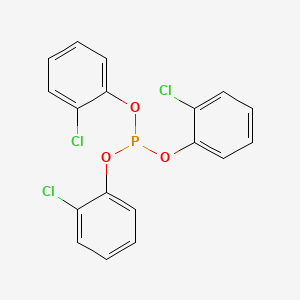
![[4-[4-(Aminomethyl)phenyl]phenyl]methanamine](/img/structure/B3188836.png)
![2,5-Bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B3188840.png)
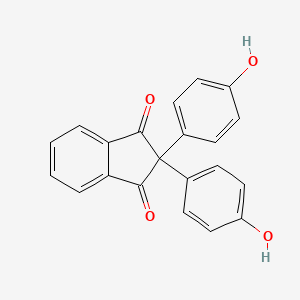
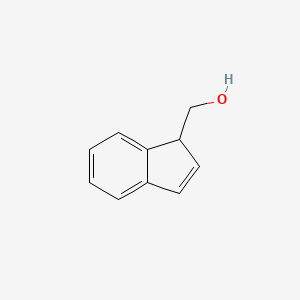
![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)
